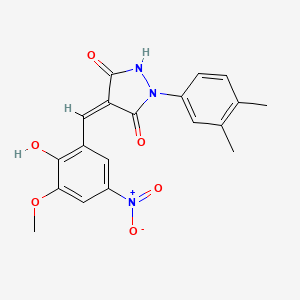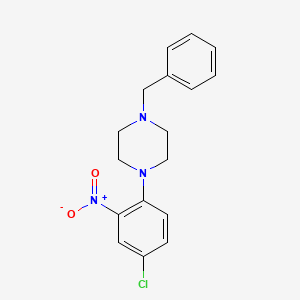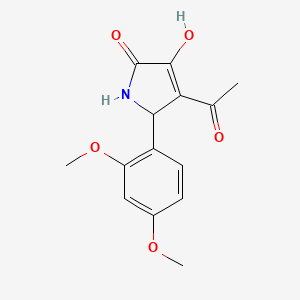![molecular formula C22H26ClN3O4S B4943845 4-{3-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINE-1-CARBONYL]BENZENESULFONYL}MORPHOLINE](/img/structure/B4943845.png)
4-{3-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINE-1-CARBONYL]BENZENESULFONYL}MORPHOLINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINE-1-CARBONYL]BENZENESULFONYL}MORPHOLINE is a complex organic compound that features a piperazine ring, a benzenesulfonyl group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINE-1-CARBONYL]BENZENESULFONYL}MORPHOLINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 5-chloro-2-methylphenylpiperazine with benzenesulfonyl chloride under controlled conditions to form the sulfonylated intermediate. This intermediate is then reacted with morpholine to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-{3-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINE-1-CARBONYL]BENZENESULFONYL}MORPHOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and morpholine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
4-{3-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINE-1-CARBONYL]BENZENESULFONYL}MORPHOLINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-{3-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINE-1-CARBONYL]BENZENESULFONYL}MORPHOLINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme function by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: A simpler compound with similar structural elements.
4-Chloro-3-cresol: Another related compound with antimicrobial properties.
Uniqueness
4-{3-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINE-1-CARBONYL]BENZENESULFONYL}MORPHOLINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its complex structure allows for versatile applications in various fields, setting it apart from simpler analogs.
Properties
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(3-morpholin-4-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O4S/c1-17-5-6-19(23)16-21(17)24-7-9-25(10-8-24)22(27)18-3-2-4-20(15-18)31(28,29)26-11-13-30-14-12-26/h2-6,15-16H,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTJTVMHRZNRNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![11-(2-hydroxy-5-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4943771.png)
![methyl 3-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B4943779.png)
![N-(4-chlorophenyl)-4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4943785.png)
![N-(4-chloro-7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide](/img/structure/B4943791.png)
![2-{[3-(2-methoxyphenoxy)propyl]amino}ethanol](/img/structure/B4943794.png)

![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-methylpyrrolidine-2,5-dione](/img/structure/B4943819.png)
![3-(3-chlorophenyl)-7-(3-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4943834.png)
![4,4'-[4,4'-biphenyldiylbis(nitrilomethylylidene)]bis(2-methoxyphenol)](/img/structure/B4943837.png)
![[3-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] methanesulfonate](/img/structure/B4943844.png)

![3-{[2-(4-CHLOROPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL 3-FLUOROBENZOATE](/img/structure/B4943855.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[1-(methoxymethyl)propyl]benzamide](/img/structure/B4943857.png)

